REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10](=[O:14])[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[OH:8]>Cl>[OH:1][C:2]1[CH:3]=[C:4]([CH2:9][CH:10]([OH:14])[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[OH:8]
|
Name
|
|
Quantity
|
0.17 mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1O)CC(C(=O)O)=O
|
Name
|
zinc amalgam
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1808 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
refluxing for 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After removal of ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)CC(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |